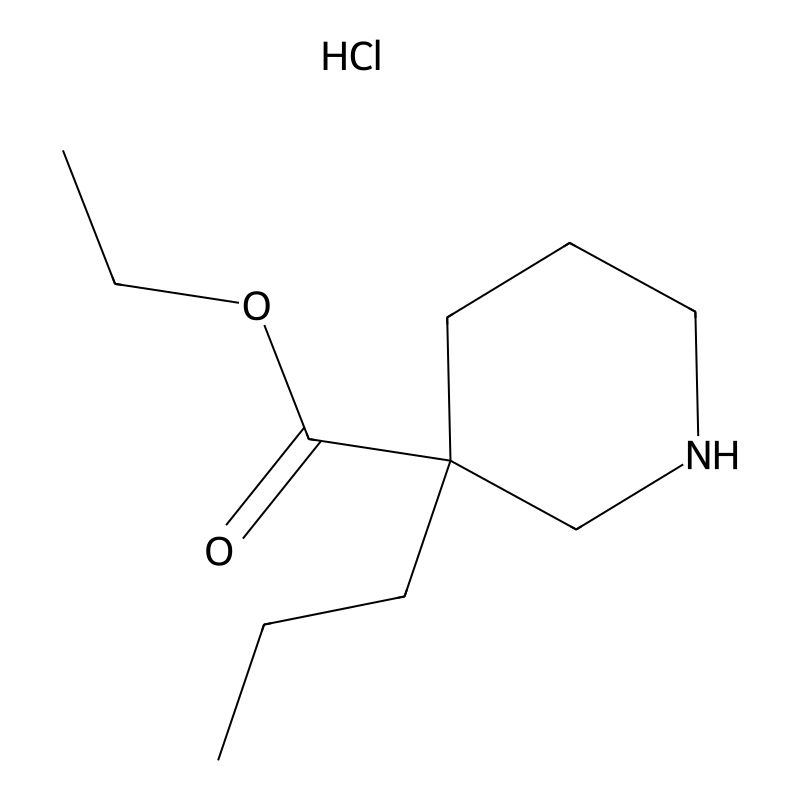

Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride

Catalog No.

S942462

CAS No.

176523-97-0

M.F

C11H22ClNO2

M. Wt

235.75 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

176523-97-0

Product Name

Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride

IUPAC Name

ethyl 3-propylpiperidine-3-carboxylate;hydrochloride

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

InChI

InChI=1S/C11H21NO2.ClH/c1-3-6-11(10(13)14-4-2)7-5-8-12-9-11;/h12H,3-9H2,1-2H3;1H

InChI Key

FMXSNRSXGZIOFA-UHFFFAOYSA-N

SMILES

CCCC1(CCCNC1)C(=O)OCC.Cl

Canonical SMILES

CCCC1(CCCNC1)C(=O)OCC.Cl

Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride is a synthetic organic compound that is commonly used in various scientific experiments. This compound is classified as a piperidinecarboxylic acid ester and belongs to the class of compounds known as alkyl piperidinecarboxylates. This compound has been synthesized and characterized for its various properties and its role in scientific experiments.

Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride is a white crystalline powder that is soluble in water and organic solvents such as methanol, ethanol, and acetonitrile. It has a melting point of 143-146°C and a boiling point of 299.3 °C. This compound has a molecular weight of 227.77 g/mol and a density of 1.03 g/cm³. Its chemical structure contains a piperidine ring, a carboxyl group, and an ethyl group.

Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride can be synthesized by reacting ethyl 3-piperidinylacetate with propylamine in the presence of a catalyst such as palladium on carbon. The resulting compound is purified using a crystallization method. The compound can be characterized using various spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

There are various analytical methods used to detect and quantify Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride in different biological and environmental samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are highly sensitive, selective, and reliable.

Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride has shown various biological activities such as antibacterial, antifungal, and antiviral activities. These biological activities are due to the compound's ability to inhibit enzymes and block specific receptor sites in bacteria, fungi, and viruses. Additionally, the compound has been found to have low toxicity levels in animal and human studies.

Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride has low toxicity levels in animal and human studies. However, it is essential to ensure safety in scientific experiments by adhering to safety guidelines and regulations. Safety measures such as proper ventilation, personal protective equipment, and proper disposal of waste chemicals should be implemented when handling Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride.

Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride has a wide range of applications in scientific experiments. The compound is used as a reference standard in various analytical methods. It is used in research studies on antibacterial, antifungal, and antiviral activities. Additionally, the compound is used in studies on drug-drug interactions and drug metabolism.

There is ongoing research on the potential antioxidant and anticancer properties of Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride. The compound's ability to inhibit certain enzymes has made it a potential candidate for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.

Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride has potential applications in various fields of research and industry. The compound has a wide range of biological activities that could make it a potential candidate for drug discovery and development. Additionally, its ability to inhibit enzymes could make it a potential candidate for pesticide development.

Despite its potential applications, there are limitations to the use of Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride. The compound's low solubility in water and limited bioavailability are among the factors that limit its use. To overcome these limitations, future studies should focus on synthesizing compounds with improved solubility and bioavailability. Additionally, studies should focus on identifying the optimal dosage and administration route of Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride.

Future studies should focus on investigating the potential of Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, studies should focus on the compound's potential applications in the development of new drugs and pesticides. The development of new analytical methods for the detection and quantification of Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride in different biological and environmental samples should also be a focus area.

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds